Stereoselective Synthesis: Z-Selectivity of Butyl Vinyl Telluride vs. Other Hydrometallation Reactions
The synthesis of vinylic tellurides via hydrotelluration of alkynes is known to proceed with high stereoselectivity. Specifically, the hydrotelluration of alkynes gives Z-vinylic tellurides exclusively, as reported by Dabdoub et al. [1]. This is in direct contrast to other hydrometallation reactions, which often preferentially yield E-vinyl organometallics [1]. The exclusive Z-selectivity is a key differentiator for butyl vinyl tellurides when used as precursors for Z-alkene synthesis.
| Evidence Dimension | Stereoselectivity of vinyl product |
|---|---|
| Target Compound Data | Z-isomer (exclusive formation) |
| Comparator Or Baseline | Other hydrometallation reactions (e.g., hydroboration, hydrostannation) yield E-isomer preferentially |
| Quantified Difference | Exclusive Z-selectivity for tellurides vs. E-selectivity for others |
| Conditions | Hydrotelluration of alkynes |
Why This Matters
For applications requiring stereodefined Z-alkenes, Tellurium, butyl-ethenyl- provides a unique and reliable route not available with other common hydrometallation reagents.
- [1] Dabdoub, M. J., & Comasseto, J. V. (1995). Total control on the synthesis of regio and stereoisomers of vinylic tellurides. Tetrahedron, 51(47), 12971-12982. View Source
